molecular formula C21H14O4S B11408639 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-methylbenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 3-methylbenzoate

Cat. No.: B11408639
M. Wt: 362.4 g/mol
InChI Key: NPMCWARBKUEVME-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is a complex organic compound with the molecular formula C21H14O4S. It is known for its unique structure, which includes a benzoxathiol ring fused with a phenyl group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzoic acid with phenylacetic acid derivatives under acidic conditions to form the benzoxathiol ring. This intermediate is then esterified with 3-methylbenzoic acid using reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted benzoxathiols

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The benzoxathiol ring and phenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxathiol ring with a phenyl group and a methylbenzoate moiety makes it a versatile compound in various applications.

Properties

Molecular Formula

C21H14O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 3-methylbenzoate

InChI

InChI=1S/C21H14O4S/c1-13-6-5-9-15(10-13)20(22)24-16-11-17(14-7-3-2-4-8-14)19-18(12-16)26-21(23)25-19/h2-12H,1H3

InChI Key

NPMCWARBKUEVME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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